2-(4-bromophenoxy)-1-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]ethanone
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Overview
Description
2-(4-bromophenoxy)-1-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]ethanone is a complex organic compound that features a bromophenoxy group, an indole moiety, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenoxy)-1-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]ethanone typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of aryl hydrazones with acids at elevated temperatures.
Piperazine Ring Formation: The piperazine ring can be synthesized by reacting ethylenediamine with dihaloalkanes under basic conditions.
Coupling Reactions: The final step involves coupling the indole moiety with the bromophenoxy and piperazine groups using appropriate coupling agents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenoxy)-1-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]ethanone can undergo various chemical reactions:
Oxidation: The indole moiety can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles in polar aprotic solvents like DMSO or DMF.
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: Reduced forms of the compound with hydrogenated indole or piperazine rings.
Substitution: Substituted derivatives with new functional groups replacing the bromophenoxy group.
Scientific Research Applications
2-(4-bromophenoxy)-1-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]ethanone has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting various receptors and enzymes.
Pharmacology: The compound can be studied for its potential effects on neurotransmitter systems and its ability to modulate biological pathways.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 2-(4-bromophenoxy)-1-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]ethanone involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
N-(1H-Indol-3-ylacetyl)alanine: This compound also contains an indole moiety and is used in similar research applications.
2-(1H-Indol-3-ylmethyl)-1H-indole: Another indole derivative with applications in organic synthesis and medicinal chemistry.
Uniqueness
2-(4-bromophenoxy)-1-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]ethanone is unique due to its combination of a bromophenoxy group, an indole moiety, and a piperazine ring, which provides a distinct set of chemical properties and potential biological activities .
Properties
Molecular Formula |
C21H22BrN3O2 |
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Molecular Weight |
428.3 g/mol |
IUPAC Name |
2-(4-bromophenoxy)-1-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C21H22BrN3O2/c22-17-5-7-18(8-6-17)27-15-21(26)25-11-9-24(10-12-25)14-16-13-23-20-4-2-1-3-19(16)20/h1-8,13,23H,9-12,14-15H2 |
InChI Key |
WRAAMQSIINUQQB-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=CNC3=CC=CC=C32)C(=O)COC4=CC=C(C=C4)Br |
Canonical SMILES |
C1CN(CCN1CC2=CNC3=CC=CC=C32)C(=O)COC4=CC=C(C=C4)Br |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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